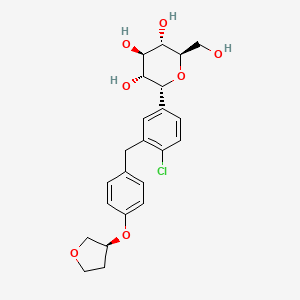

(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. It’s likely that the synthesis involves complex organic chemistry reactions .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Aplicaciones Científicas De Investigación

Synthesis Methods : This compound has been a focus in the development of novel synthesis methods. For instance, one study outlines a convenient approach for preparing a similar compound, highlighting the avoidance of undesired isomer products during synthesis (Liu, Li, Lu, & Miao, 2008).

Chemical Modification and Derivatives : Research has been conducted on creating derivatives of this compound. For example, modifications to its structure have been explored to yield novel compounds with potential applications in different fields (Liu, Li, Lu, Yang, & Lu, 2010).

Analytical and Structural Studies : There is also interest in understanding the structural characteristics of related compounds, as seen in studies like the detailed characterization of degradation products of empagliflozin, a related compound, using mass spectrometry (Niguram & Kate, 2019).

Applications in Catalysis : The compound has been used as a substrate in the synthesis of environmentally friendly catalysts, like in the preparation of NiFe2O4@SiO2@amino glucose for green synthesis processes (Aghazadeh & Nikpassand, 2019).

Utility in Drug Synthesis : It's been utilized in the improved preparation of certain drug inhibitors, highlighting its role in pharmaceutical manufacturing (Liu, Li, & Lu, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Empagliflozin alpha-Anomer works by inhibiting SGLT2, the transporters primarily responsible for the reabsorption of glucose in the kidney . This inhibition leads to an increase in urinary glucose excretion, thereby reducing blood glucose levels . It has been shown to have the highest selectivity for SGLT2 over SGLT1, making it a highly effective treatment option .

Cellular Effects

Empagliflozin alpha-Anomer has been shown to have various effects on cellular processes. For instance, it has been found to protect hepatocytes and inhibit palmitic acid-induced lipotoxicity by reducing oxidative stress, improving mitochondrial functions, and attenuating apoptosis . In cardiomyocytes derived from induced pluripotent stem cells, empagliflozin has neutral effects on Ca2+ transient amplitude, diastolic Ca2+ levels, Ca2+ transient kinetics, or sarcoplasmic Ca2+ load after 2 weeks or 8 weeks of treatment .

Molecular Mechanism

The molecular mechanism of Empagliflozin alpha-Anomer involves its interaction with SGLT2. By inhibiting SGLT2, it decreases renal glucose reabsorption, promotes urinary glucose excretion, and reduces plasma glucose concentrations . Furthermore, it has been suggested that the main effect of empagliflozin in heart failure treatment is exerted via NHE1 and is focused on cardiomyocyte oxidative stress modulation .

Temporal Effects in Laboratory Settings

In laboratory settings, empagliflozin has shown to have long-term effects. For instance, it has been observed to improve ventricular dilatation and ejection fraction reduction in diabetic hearts over a period of 40 days . Moreover, it has been found to reduce liver fat in mice and humans without changing epicardial, myocardial fat, or myocardial energetics .

Dosage Effects in Animal Models

In animal models, the effects of Empagliflozin alpha-Anomer have been observed to vary with different dosages. For example, in a study involving mice, empagliflozin was administered at a dose of 20 mg/kg/day and was found to significantly reduce liver fat content .

Metabolic Pathways

Empagliflozin alpha-Anomer is involved in various metabolic pathways. It has been found to promote the metabolism of branched-chain amino acids (BCAA) by up-regulating PP2Cm . Moreover, it has been suggested that it affects the mTOR/p-ULK1 signaling pathway by reducing the concentration of BCAA in diabetic hearts .

Transport and Distribution

Empagliflozin alpha-Anomer is transported and distributed within cells and tissues through its interaction with SGLT2 located on the apical membrane of cells in the kidney . By inhibiting SGLT2, it facilitates the co-transport of Na+ and glucose out of the filtrate, thereby reabsorbing glucose back into the blood .

Subcellular Localization

The subcellular localization of Empagliflozin alpha-Anomer is primarily at the apical membrane of cells in the kidney where SGLT2 is located . This localization allows it to effectively inhibit SGLT2 and increase urinary glucose excretion .

Propiedades

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWASQILIWPZMG-DNNBANOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620758-33-9 | |

| Record name | Empagliflozin alpha-anomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620758339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPAGLIFLOZIN .ALPHA.-ANOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7SR85N8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)

![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)

![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)